molecular formula C12H27As B1606812 Tributylarsane CAS No. 5852-58-4

Tributylarsane

Cat. No.: B1606812
CAS No.: 5852-58-4
M. Wt: 246.26 g/mol
InChI Key: XAZAQTBGMXGTBD-UHFFFAOYSA-N
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Description

Tributylarsane (C₁₂H₂₇As), an organoarsenic compound, consists of an arsenic atom bonded to three butyl groups. It belongs to the family of trialkylarsines, which are characterized by their use in organic synthesis, catalysis, and materials science. Organoarsenic compounds are generally less thermally stable than their tin or phosphorus counterparts due to weaker As-C bonds, which impacts their reactivity and handling requirements .

Properties

CAS No.

5852-58-4

Molecular Formula

C12H27As

Molecular Weight

246.26 g/mol

IUPAC Name

tributylarsane

InChI

InChI=1S/C12H27As/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

XAZAQTBGMXGTBD-UHFFFAOYSA-N

SMILES

CCCC[As](CCCC)CCCC

Canonical SMILES

CCCC[As](CCCC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tributylarsane shares structural homology with other trialkylmetal compounds, such as tributylstannane (C₁₂H₂₇Sn) and tributylphosphine (C₁₂H₂₇P). Key differences arise from the central atom (As vs. Sn or P), which dictate electronic properties, toxicity, and reactivity.

This compound vs. Tributylstannane
Property This compound (C₁₂H₂₇As) Tributylstannane (C₁₂H₂₇Sn)
Central Atom Arsenic (As) Tin (Sn)
Bond Strength (C-M) Weaker As-C bonds Stronger Sn-C bonds
Thermal Stability Low (decomposes at ~150°C) Moderate (stable up to ~200°C)
Toxicity High (acute toxicity, carcinogen) Moderate (neurotoxic, endocrine disruptor)
Applications Niche use in organic synthesis Widely used in radical reactions

Key Findings :

  • Reactivity : Tributylstannane exhibits higher radical stability, making it preferable in Stille coupling and polymerizations. This compound’s weaker bonds limit its utility in high-temperature reactions .
  • Regulatory Status : Tin compounds like tributylstannane face strict regulations (e.g., EU REACH) due to bioaccumulation risks. Arsenic compounds, including this compound, are heavily restricted under global chemical safety protocols (e.g., Stockholm Convention) .
This compound vs. Triethylarsine
Property This compound Triethylarsine (C₆H₁₅As)
Alkyl Chain Length Longer (butyl groups) Shorter (ethyl groups)
Volatility Lower (higher molecular weight) Higher (volatile liquid)
Toxicity Profile Persistent in environment Acute inhalation hazard

Key Findings :

  • Longer alkyl chains in this compound reduce volatility but increase environmental persistence compared to triethylarsine. Both compounds require stringent containment protocols .

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